![molecular formula C31H21Br2N3 B13781906 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine is a complex organic compound that features an anthracene moiety and two bromomethyl-pyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylpyridine to form 2,6-bis(bromomethyl)pyridine . This intermediate is then reacted with 4-anthracen-9-ylpyridine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions.
Coupling Reactions: The pyridine rings can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Coupling: Palladium-catalyzed coupling reactions are common for modifying the pyridine rings.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation of the anthracene moiety could produce anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine has several applications in scientific research:
Materials Science: It can be used in the synthesis of novel organic materials with unique electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Biological Studies: Its derivatives can be used as probes in biochemical assays to study molecular interactions.
Wirkmechanismus
The mechanism of action of 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine is largely dependent on its application. In materials science, its electronic properties are of primary interest, while in medicinal chemistry, its interaction with biological targets such as enzymes or receptors is crucial. The bromomethyl groups can act as reactive sites for further functionalization, allowing the compound to interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-anthracen-9-yl-2,6-bis[3-(bromomethyl)pyrazol-1-yl]pyridine
- 2,6-bis(bromomethyl)pyridine
- 2-bromo-6-methylpyridine
Uniqueness
What sets 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine apart is its combination of an anthracene moiety with bromomethyl-pyridine groups. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C31H21Br2N3 |
|---|---|
Molekulargewicht |
595.3 g/mol |
IUPAC-Name |
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C31H21Br2N3/c32-18-23-9-5-13-27(34-23)29-16-22(17-30(36-29)28-14-6-10-24(19-33)35-28)31-25-11-3-1-7-20(25)15-21-8-2-4-12-26(21)31/h1-17H,18-19H2 |
InChI-Schlüssel |
GWGJBYZTNGPJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CBr)C6=CC=CC(=N6)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



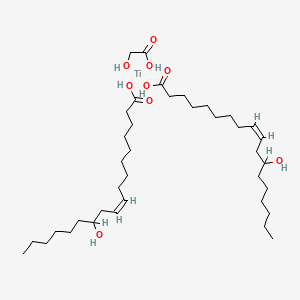
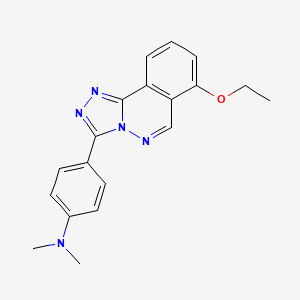

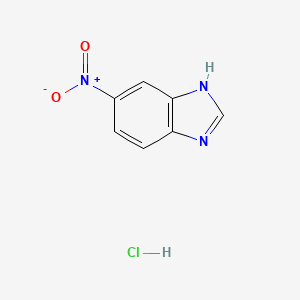
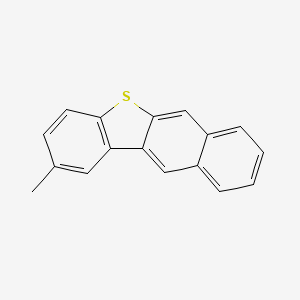
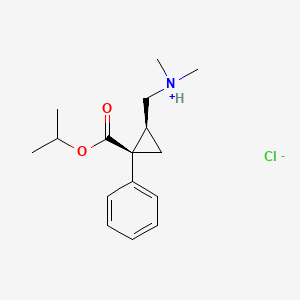
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)

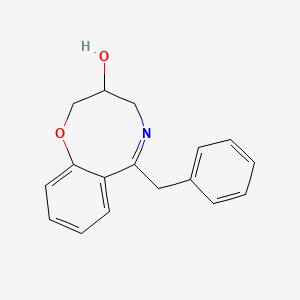
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)



